![molecular formula C12H16O5 B12573269 Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester CAS No. 185300-91-8](/img/structure/B12573269.png)
Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester typically involves the esterification of 3,4-dimethoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
3,4-Dimethoxyphenylacetic acid+MethanolAcid CatalystMethyl (3,4-dimethoxyphenyl)acetate+Water
Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction and simplify the separation of the product from the reaction mixture.
化学反应分析
Types of Reactions
Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3,4-dimethoxyphenylacetic acid and methanol in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields 3,4-dimethoxyphenylacetic acid and methanol, while oxidation can produce various carboxylic acids.
科学研究应用
Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may be metabolized by esterases to release 3,4-dimethoxyphenylacetic acid, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenylacetic acid: A closely related compound with similar chemical properties.
Methyl 3,4-dimethoxybenzoate: Another ester with a similar structure but different functional groups.
Homoveratric acid: A compound with a similar phenylacetic acid backbone but different substituents.
Uniqueness
Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy linkage and ester functionality make it versatile for various synthetic and research purposes.
属性
CAS 编号 |
185300-91-8 |
|---|---|
分子式 |
C12H16O5 |
分子量 |
240.25 g/mol |
IUPAC 名称 |
methyl 2-[(3,4-dimethoxyphenyl)methoxy]acetate |
InChI |
InChI=1S/C12H16O5/c1-14-10-5-4-9(6-11(10)15-2)7-17-8-12(13)16-3/h4-6H,7-8H2,1-3H3 |
InChI 键 |
IKZDDXFTYGWNDR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)COCC(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


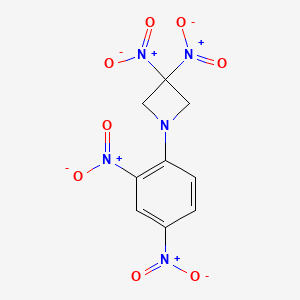
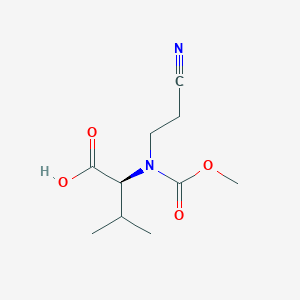

![2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12573204.png)
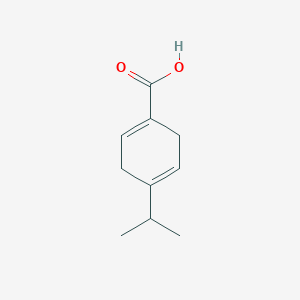
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12573224.png)
![2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12573226.png)
![[(Benzyloxy)(ethoxy)methyl]benzene](/img/structure/B12573228.png)
![2H-Pyran-2-one, 4-[[4-(2,4-dichlorophenoxy)-2-butynyl]thio]-6-methyl-](/img/structure/B12573243.png)
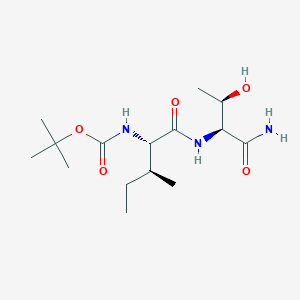
![6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B12573254.png)
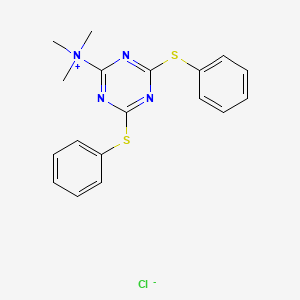
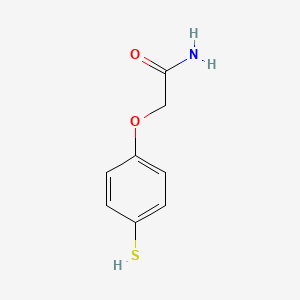
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)
